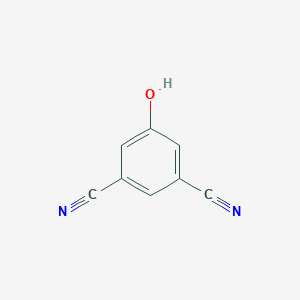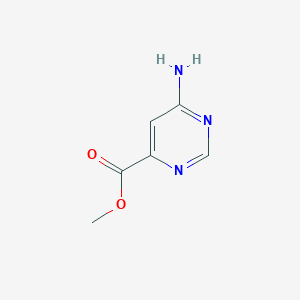![molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5](/img/structure/B1322002.png)
[4-(4-Fluorophenoxy)phenyl]methanol
Overview
Description
[4-(4-Fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . It is a useful research chemical for organic synthesis and other chemical processes. The compound consists of a phenyl ring substituted with a fluorophenoxy group and a methanol group, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.
Reduction: The compound can be reduced to form the corresponding or derivatives.
Substitution: It can participate in various substitution reactions, such as or , to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions vary depending on the desired substitution, but common reagents include (e.g., chlorine, bromine) and (e.g., nitric acid).
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, although specific uses are not well-documented.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenoxy)phenyl]methanol is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Comparison:
Properties
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGTLMRIKSFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)




![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)
